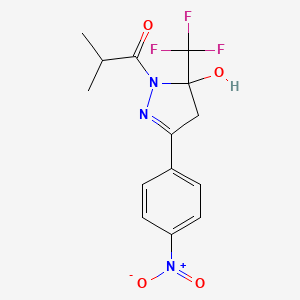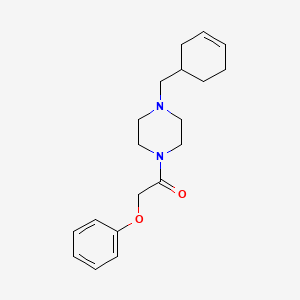
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BR-DIM belongs to the family of thiazolidinedione compounds, which are known to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and diabetes. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in animal models. It can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose metabolism. In addition, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. However, there are also some limitations to using 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments. It may have off-target effects and can interact with other signaling pathways. In addition, the optimal dosage and administration route for 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione have not been fully established.
Direcciones Futuras
There are several future directions for research on 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. One area of research is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another area of research is to investigate the optimal dosage and administration route for 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. In addition, the development of more potent and selective analogs of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may provide new opportunities for therapeutic intervention. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may provide insights into its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 220-222°C. The purity of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been investigated for its potential anti-diabetic properties and can improve glucose metabolism in animal models.
Propiedades
IUPAC Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c1-15-12(16)10(20-13(15)17)6-7-4-8(14)11(19-3)9(5-7)18-2/h4-6H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMSNGMRONPSDL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)